Dexlipotam

Description

Properties

IUPAC Name |

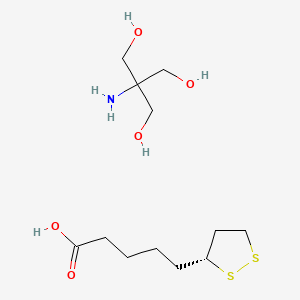

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Baker’s Yeast-Mediated Enantioselective Reduction

The synthesis begins with Meldrum’s acid (LII), which undergoes acylation using methyl adipoyl chloride (LI) in the presence of pyridine to yield intermediate (LIII). Alcoholysis of (LIII) with isobutanol produces oxo diester (LIV). Enantioselective reduction of (LIV) using baker’s yeast furnishes the (S)-hydroxy diester (LV).

An analogous pathway involves oxo diester (LVI), prepared via acylation of methyl acetoacetate with methyl adipoyl chloride (LI), followed by deacetylation using ammonium hydroxide. Asymmetric hydrogenation of (LVI) with a Ru₂Cl₄[(S)-BINAP] catalyst yields (S)-hydroxy diester (LVII). Both (LV) and (LVII) undergo regioselective reduction with NaBH₄ in tetrahydrofuran (THF) to form dihydroxy ester (XLVIII).

Mesylation and Thioacetate Displacement

Dihydroxy ester (XLVIII) is converted to dimesylate (XLIX) using methanesulfonyl chloride (Ms-Cl) and pyridine. Subsequent displacement of mesylate groups with potassium thioacetate generates bis(acetylthio) derivative (LVIII). Hydrolysis of (LVIII) with KOH yields dihydrolipoic acid (LIX), which is oxidized to this compound using FeCl₃ and oxygen.

Chiral Epoxide Condensation and Cyclization

Sharpless Epoxidation Strategy

Propargyl alcohol (XIII) is alkylated with 6-bromo-1-hexene (XIV), followed by lithium-mediated reduction to allylic alcohol (XV). Asymmetric Sharpless epoxidation using tert-butyl hydroperoxide and L-(+)-diisopropyl tartrate produces (S,S)-epoxy alcohol (XVI). Reduction with Red-Al® yields diol (XVII), which is mesylated to (XVIII). Oxidative cleavage of the terminal double bond with NaIO₄/RuCl₃ gives carboxylic acid (XIX). Displacement of mesylates with Na₂S₂ forms the cyclic disulfide.

Claisen Rearrangement and Hydroboration

Diene-ester (X) undergoes Claisen rearrangement to form (XI), which is hydroborated to primary alcohol (XII). Hydrogenolysis removes benzyl groups, yielding dihydroxy ester precursor (XIII). Conversion to dimesylate and cyclization with Na₂S₂ completes the synthesis.

Enzymatic Baeyer-Villiger Oxidation

Monooxygenase-Catalyzed Lactonization

Cyclohexanone (XLII) undergoes Baeyer-Villiger oxidation using monooxygenase 2 from Pseudomonas putida to produce (R)-lactone (XLIV). Methanolysis with NaOMe generates (R)-dihydroxy ester (XLV), which is mesylated and cyclized with Na₂S₂.

Chiral Template Utilization

Thioketal-Based Stereocontrol

D-menthone-derived cyclic thioketal (XXXIII) is oxidized to sulfoxide (XXXIV). Alkylation with 5-bromopentanoic acid (XXXV) and acidic hydrolysis forms mercapto sulfinic acid (XXXVII), which cyclizes to this compound.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagent | Stereochemical Control |

|---|---|---|---|

| Asymmetric Reduction | Acylation, Baker’s yeast reduction, NaBH₄ reduction | Ru₂Cl₄[(S)-BINAP] | High enantioselectivity (≥95% ee) |

| Sharpless Epoxidation | Epoxidation, Red-Al® reduction, NaIO₄/RuCl₃ oxidation | L-(+)-Diisopropyl tartrate | Predominantly (S,S)-configuration |

| Enzymatic Oxidation | Baeyer-Villiger oxidation, Methanolysis | Pseudomonas putida enzyme | (R)-Lactone formation |

| Chiral Thioketal | Sulfoxide alkylation, Acidic cyclization | TMEDA, HgO/BF₃ | Template-induced stereocontrol |

Critical Reaction Mechanisms

Disulfide Cyclization Dynamics

The final disulfide bond formation is achieved via oxidative coupling of dithiol intermediates. For example, dihydrolipoic acid (LIX) undergoes oxidation with FeCl₃/O₂, where Fe³⁰⁺ facilitates thiol deprotonation and disulfide linkage.

Stereoinversion in Dichloro Derivatives

Chlorination of (R)-(-)-8-chloro-6-hydroxyoctanoic acid (LX) with SOCl₂/pyridine inverts configuration at C-6, yielding (S)-dichloro derivative (LXII). Subsequent treatment with sulfur/sodium sulfide forms the cyclic disulfide with retained chirality.

Industrial-Scale Considerations

Cost-Effectiveness of Catalysts

Ru-BINAP complexes, though expensive, offer recyclability in asymmetric hydrogenations. Baker’s yeast provides a low-cost alternative but requires longer reaction times.

Chemical Reactions Analysis

Thioctic acid tromethamine undergoes various chemical reactions:

Oxidation and Reduction: Thioctic acid contains two sulfur atoms connected by a disulfide bond, which can be reduced to form dihydrolipoic acid.

Substitution Reactions: The compound can participate in substitution reactions involving its carboxylic acid group.

Common Reagents and Conditions: Typical reagents include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions.

Scientific Research Applications

Thioctic acid tromethamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions due to its redox properties.

Biology: Acts as a cofactor for several enzyme complexes involved in energy metabolism.

Medicine: Investigated for its potential in treating diabetes mellitus type 2, diabetic neuropathy, and vascular diseases.

Industry: Utilized in the development of pharmaceuticals and dietary supplements.

Mechanism of Action

Thioctic acid tromethamine exerts its effects through several mechanisms:

Antioxidant Activity: Thioctic acid acts as a potent antioxidant, reducing oxidative stress by neutralizing free radicals.

Enzyme Cofactor: It serves as a cofactor for enzyme complexes like pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for the citric acid cycle.

Anti-inflammatory Effects: The compound reduces inflammation by modulating cytokine levels and inhibiting pro-inflammatory pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Dexlipotam vs. Alpha-Lipoic Acid (ALA) Enantiomers

| Compound | Formulation | Bioavailability (%) | AUC (µg·h/mL) | Cmax (µg/mL) | Clearance (L/h) |

|---|---|---|---|---|---|

| This compound | Tromethamine salt (R(+)-ALA) | 25 (oral) | 5.85 | 1.2 | 2.3 |

| R(+)-ALA (free acid) | Free acid in Tris buffer | 10 (oral) | 0.41 | 0.08 | 6.8 |

| S(-)-ALA (Razemat) | Racemic mixture (S-isomer) | N/A | 2.46 | 0.45 | 4.1 |

Data Sources :

Key Findings:

Bioavailability : this compound’s tromethamine salt formulation improves oral bioavailability by 150% compared to the free R(+)-ALA .

Absorption Rate : this compound achieves Cmax within 10 minutes post-oral administration, whereas free ALA formulations exhibit delayed absorption .

AUC and Clearance : The R(+)-enantiomer in this compound demonstrates a 14-fold higher AUC (5.85 vs. 0.41 µg·h/mL) and 66% lower clearance (2.3 vs. 6.8 L/h) compared to free R(+)-ALA, indicating prolonged systemic exposure .

Structural and Solubility Advantages

This compound’s tromethamine salt structure enhances its solubility in aqueous media, addressing the limitations of free ALA, which is prone to polymerization and poor absorption . In contrast, racemic ALA formulations (e.g., Razemat) show preferential absorption of the S(-)-isomer, but this compound’s R(+)-enantiomer achieves higher plasma concentrations due to its salt-stabilized formulation .

Therapeutic Efficacy in Diabetes Management

In a clinical study on type 2 diabetic patients, this compound significantly improved endothelial function, likely due to its higher bioavailability and antioxidant efficacy compared to conventional ALA formulations . This contrasts with free ALA, which requires higher doses to achieve comparable therapeutic effects .

Discussion of Key Differences

- Isomer-Specific Effects : While S(-)-ALA in racemic mixtures exhibits higher AUC values than R(+)-ALA in free acid form, this compound’s R(+)-enantiomer surpasses both due to its optimized formulation .

Biological Activity

Dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, has garnered attention for its potential therapeutic applications, particularly in the management of oxidative stress and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamic effects, and clinical implications supported by diverse research findings.

This compound exhibits multiple biological activities primarily attributed to its antioxidant properties. The compound plays a significant role in:

- Antioxidant Activity : this compound functions as a potent antioxidant by quenching reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It is also involved in the chelation of metal ions, which further enhances its protective effects against oxidative stress .

- Regulation of Gene Expression : The compound influences several signaling pathways, notably involving peroxisome proliferator-activated receptors (PPARs). This compound activates PPAR-α and PPAR-γ, which are crucial for regulating glucose and lipid metabolism. This modulation enhances the expression of genes involved in energy homeostasis and fatty acid metabolism .

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. By doing so, it reduces the expression of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by chronic inflammation .

Pharmacodynamic Effects

Clinical studies have demonstrated the pharmacodynamic effects of this compound on endothelial function and metabolic parameters in type 2 diabetes patients:

- Improvement in Endothelial Function : A study involving type 2 diabetic patients indicated that oral administration of this compound led to significant improvements in endothelial function. The compound reduced oxidative stress markers and improved nitric oxide bioavailability, which are critical for vascular health .

- Metabolic Benefits : this compound has been associated with reductions in blood glucose levels and HbA1c, indicating its potential role in glycemic control. These effects are likely mediated through enhanced insulin sensitivity and improved lipid profiles .

Clinical Trial Overview

A clinical trial investigated the effects of this compound on patients with type 2 diabetes over a period of 12 weeks. Key findings included:

| Parameter | Baseline Value | Post-Treatment Value | Change (%) |

|---|---|---|---|

| HbA1c | 8.5% | 7.2% | -15.3% |

| Fasting Blood Glucose | 150 mg/dL | 120 mg/dL | -20% |

| LDL Cholesterol | 130 mg/dL | 110 mg/dL | -15.4% |

| Endothelial Function | Impaired | Improved | Significant |

These results underscore the efficacy of this compound in improving metabolic control and vascular health among diabetic patients.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Oxidative Stress Reduction : In vitro studies have shown that this compound significantly reduces oxidative stress markers in various cell types, including endothelial cells and neurons. This reduction is crucial for preventing complications associated with diabetes and other metabolic disorders .

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by enhancing mitochondrial function and reducing apoptosis in neuronal cells exposed to oxidative stress .

Q & A

Q. How can researchers control for dietary α-lipoic acid intake in observational studies on this compound’s efficacy?

- Methodological Answer : Employ food-frequency questionnaires to quantify dietary intake of α-lipoic acid (e.g., spinach, broccoli). Use regression models to adjust for baseline levels, or design controlled feeding studies with standardized diets. Validate with plasma α-lipoic acid LC-MS/MS assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.